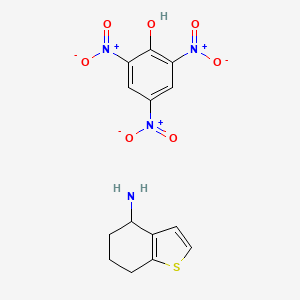

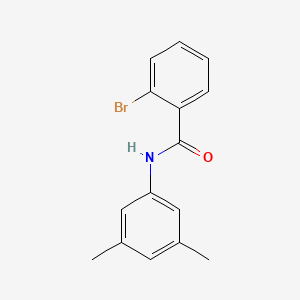

![molecular formula C21H28N6O B5504232 6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)

6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research on pyridazinamine derivatives and related compounds reveals their significance in various chemical and pharmaceutical contexts. These compounds are often explored for their potential biological activities and unique chemical properties.

Synthesis Analysis

Synthesis techniques for pyridazinamine derivatives and related compounds often involve condensation reactions, cyclization, and nucleophilic substitution reactions. For example, novel syntheses of thieno[2,3-c]pyridazine and related derivatives have been explored through reactions involving aromatic aldehydes, thiourea, and halocompounds under specific conditions (Gaby et al., 2003).

Molecular Structure Analysis

The molecular structures of compounds in this class are often characterized using X-ray crystallography, NMR spectroscopy, and elemental analysis. These techniques have elucidated the structures of various pyridazinamine derivatives, revealing insights into their conformational preferences and structural features (Georges et al., 1989).

Chemical Reactions and Properties

Pyridazinamine derivatives engage in a range of chemical reactions, including cycloaddition, diazotization, and nucleophilic substitution, leading to a diverse array of heterocyclic compounds. These reactions are pivotal in exploring the chemical properties and potential applications of these molecules (Wejroch et al., 2001).

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

- Kumar et al. (2013) reported the synthesis of piperazine-2,6-dione derivatives, including compounds related to the structure of interest, demonstrating their potential in anticancer activity. This synthesis utilized microwave irradiation, showcasing an efficient method for preparing such compounds (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).

Enamine Chemistry in Drug Synthesis

- Darwish et al. (2011) described the use of enamines in heterocyclic synthesis, providing a novel and efficient route to pyridazines, which are structurally similar to the compound . This approach signifies the importance of enamines in the synthesis of complex molecules (Darwish, E., Abdelrahman, M., & Salaheldin, A. M., 2011).

Novel Adrenoceptor Antagonists

- Barlocco et al. (1999) synthesized a new tricyclic heterocyclic system, revealing the potential of such structures in binding studies for alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. This indicates the relevance of similar compounds in the development of adrenoceptor antagonists (Barlocco, D., Cignarella, G., Montesano, F., Leonardi, A., Mella, M., & Toma, L., 1999).

Structural Studies in Anticonvulsant Drugs

- Georges et al. (1989) conducted structural and electronic studies on anticonvulsant drugs, including compounds with tertiary-amino-pyridazines, which are closely related to the compound of interest. Their research highlights the importance of understanding structural properties in the development of anticonvulsant medications (Georges, G., Vercauteren, D. P., Evrard, G., & Durant, F., 1989).

Application in Eosinophil Infiltration Inhibitors

- Gyoten et al. (2003) synthesized a series of triazolopyridazines and imidazopyridazines with cyclic amines, evaluating them for antihistaminic activity and inhibitory effect on eosinophil infiltration. This study suggests potential therapeutic applications for similar compounds in treating conditions involving eosinophils (Gyoten, M., Nagaya, H., Fukuda, S., Ashida, Y., & Kawano, Y., 2003).

Propriétés

IUPAC Name |

cyclohexyl-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-16-7-8-18(22-15-16)23-19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKBQZCXGHLMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

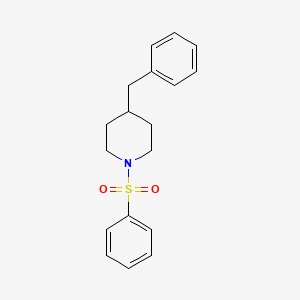

![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)

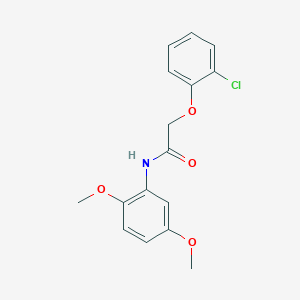

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)

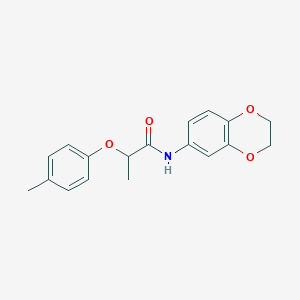

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)

![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5504223.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)